
2-Methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, methyl ester, polymer with octadecyl 2-propenoate and 2-propenoic acid is a complex polymeric compound. This polymer is synthesized from three monomers: 2-propenoic acid, 2-methyl-, methyl ester; octadecyl 2-propenoate; and 2-propenoic acid. The resulting polymer exhibits unique properties due to the combination of these monomers, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of the three monomers. The process typically includes the following steps:
Monomer Preparation: The monomers 2-propenoic acid, 2-methyl-, methyl ester; octadecyl 2-propenoate; and 2-propenoic acid are prepared through standard organic synthesis methods.
Polymerization: The monomers are subjected to free radical polymerization. This process involves the use of initiators such as benzoyl peroxide or azobisisobutyronitrile to generate free radicals that initiate the polymerization reaction.
Reaction Conditions: The polymerization is carried out in a solvent such as toluene or ethyl acetate at elevated temperatures (typically around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this polymer is scaled up using continuous or batch polymerization processes. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then purified through precipitation, filtration, and drying processes.
化学反应分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the unsaturated sites in the polymer chain.
Reduction: Reduction reactions can occur, although they are less common for this polymer.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used, although these reactions are less common.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain.
科学研究应用
This polymer has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other polymers and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
Biology: The polymer can be used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is explored for use in controlled release formulations for pharmaceuticals.
Industry: The polymer is used in the production of specialty coatings, lubricants, and surfactants due to its unique combination of hydrophobic and hydrophilic properties.
作用机制
The mechanism by which this polymer exerts its effects depends on its application. In drug delivery systems, for example, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. The release mechanism can be influenced by factors such as pH, temperature, and the presence of specific enzymes.
相似化合物的比较
Similar Compounds
Poly(methyl methacrylate): A polymer made from methyl methacrylate, known for its transparency and resistance to impact.
Poly(acrylic acid): A polymer made from acrylic acid, known for its water-absorbing properties.
Poly(ethylene glycol): A polymer made from ethylene glycol, known for its biocompatibility and use in medical applications.
Uniqueness
The polymer 2-Propenoic acid, 2-methyl-, methyl ester, polymer with octadecyl 2-propenoate and 2-propenoic acid is unique due to its combination of hydrophobic and hydrophilic monomers. This combination imparts unique properties such as amphiphilicity, making it suitable for a wide range of applications that require both water solubility and hydrophobic interactions.
属性
CAS 编号 |
76584-99-1 |
|---|---|
分子式 |
C29H52O6 |
分子量 |
496.7 g/mol |
IUPAC 名称 |
2-methylideneicosanoic acid;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C21H40O2.C5H8O2.C3H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(22)23;1-4(2)5(6)7-3;1-2-3(4)5/h2-19H2,1H3,(H,22,23);1H2,2-3H3;2H,1H2,(H,4,5) |
InChI 键 |
KIXYRVMTJAZQDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
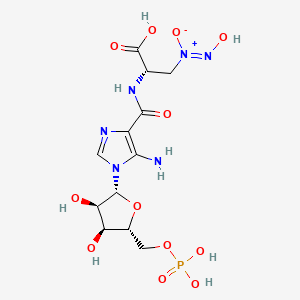
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
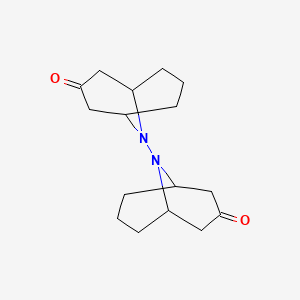


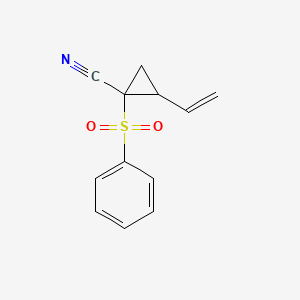
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)

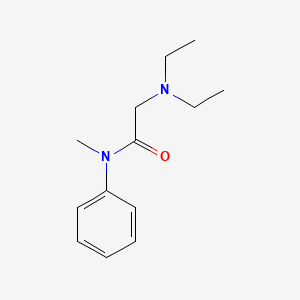
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
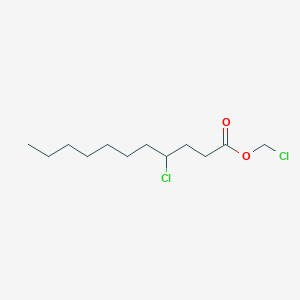
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
